FtsZ-IN-8
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Overview
Description
FtsZ-IN-8 is a small molecule inhibitor targeting the bacterial protein FtsZ, which is crucial for bacterial cell division. FtsZ is a tubulin-like protein that polymerizes to form a ring at the site of division, known as the Z-ring. This ring recruits other proteins to form a complex called the divisome, which is essential for bacterial cytokinesis. Inhibiting FtsZ disrupts this process, making this compound a promising candidate for antibacterial therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FtsZ-IN-8 typically involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core scaffold through a series of condensation and cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and characterization using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include:
- Scaling up the reaction conditions.
- Using continuous flow chemistry to enhance reaction efficiency.
- Implementing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: FtsZ-IN-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
FtsZ-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the polymerization dynamics of FtsZ and its role in bacterial cell division.
Biology: Helps in understanding the molecular mechanisms of bacterial cytokinesis.
Medicine: Potentially developed as a novel antibacterial agent to combat drug-resistant bacterial infections.
Industry: Could be used in the development of new antibacterial coatings and materials
Mechanism of Action
FtsZ-IN-8 exerts its effects by binding to the GTP-binding site of FtsZ, inhibiting its polymerization and preventing the formation of the Z-ring. This disruption halts the recruitment of other divisome proteins, effectively blocking bacterial cell division. The molecular targets include key residues in the GTP-binding pocket, and the pathways involved are those regulating bacterial cytokinesis .
Comparison with Similar Compounds
PC190723: Another FtsZ inhibitor with a similar mechanism of action.
TXA707: Targets the same protein but has a different chemical structure.
C8: A compound that also inhibits FtsZ polymerization but through a distinct binding site.
Uniqueness of FtsZ-IN-8: this compound is unique due to its high specificity for the GTP-binding site of FtsZ and its potent inhibitory effects at low concentrations. This makes it a valuable tool for studying bacterial cell division and a promising candidate for developing new antibacterial therapies .
Properties
Molecular Formula |
C27H28BrN3O2 |
---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
N-octyl-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide |
InChI |
InChI=1S/C27H27N3O2.BrH/c1-2-3-4-5-6-9-15-28-27(32)18-12-13-22-21(17-18)19-14-16-30-23-11-8-7-10-20(23)26(31)25(30)24(19)29-22;/h7-8,10-14,16-17H,2-6,9,15H2,1H3,(H,28,32);1H |
InChI Key |
SPSUKABIHFAZQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC2=C(C=C1)NC3=C2C=C[N+]4=C3C(=O)C5=CC=CC=C54.[Br-] |
Origin of Product |
United States |
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